(3R)-3-Amino-3-(3-methoxypyridin-2-YL)propanoic acid
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Overview
Description
(3R)-3-Amino-3-(3-methoxypyridin-2-YL)propanoic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an amino group and a methoxypyridinyl group attached to a propanoic acid backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(3-methoxypyridin-2-YL)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxypyridine and a suitable amino acid derivative.
Formation of Intermediate: The 3-methoxypyridine is first functionalized to introduce a reactive group, such as a halide or a hydroxyl group, which can then react with the amino acid derivative.
Coupling Reaction: The functionalized 3-methoxypyridine is then coupled with the amino acid derivative under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(3-methoxypyridin-2-YL)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The methoxypyridinyl group can be reduced to form a hydroxypyridinyl group.
Substitution: The methoxy group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., methyl iodide) can be used.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydroxypyridinyl derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
(3R)-3-Amino-3-(3-methoxypyridin-2-YL)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(3-methoxypyridin-2-YL)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, microbial growth, or cellular metabolism.
Biological Activity
(3R)-3-Amino-3-(3-methoxypyridin-2-YL)propanoic acid, also known as (R)-3-amino-3-(6-methoxypyridin-3-yl)propanoic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant studies.
The synthesis of this compound typically involves several key steps:
- Starting Material : The process begins with 6-methoxypyridine-3-carboxylic acid.
- Amidation : Conversion to an amide using thionyl chloride and ammonia.
- Reduction : The amide is reduced to the corresponding amine using lithium aluminum hydride (LiAlH4).
- Chiral Resolution : The racemic mixture is resolved into its enantiomers through chiral resolution techniques such as crystallization with chiral acids.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound mimics natural amino acids, allowing it to bind effectively to active sites, thereby modulating enzymatic activity or receptor signaling pathways. The presence of the methoxy group and the pyridine ring enhances its binding affinity and specificity .
3.1 Neuropharmacological Effects
Research has shown that this compound exhibits neuroprotective properties. It acts as an agonist for certain neurotransmitter receptors, which can influence synaptic transmission and plasticity. This has implications for treating neurodegenerative diseases and cognitive disorders.
3.2 Anticancer Activity
Studies indicate that this compound possesses cytotoxic effects against various cancer cell lines. For instance, it demonstrated selective cytotoxicity towards A375 (human melanoma) with an IC50 value of approximately 5.7 μM, while showing minimal toxicity towards normal cells .
Cell Line | IC50 (μM) | Effect |
---|---|---|
A375 (Melanoma) | 5.7 | Cytotoxic |
A549 (Lung Cancer) | >10 | No significant effect |
Hela (Cervical Cancer) | >10 | No significant effect |
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. Results showed that treatment with the compound significantly reduced cell death and oxidative stress markers, suggesting potential for therapeutic use in neurodegenerative conditions .
Case Study 2: Antitumor Activity
In another study, the compound was tested against a panel of cancer cell lines. It was found to inhibit cell proliferation in a dose-dependent manner, particularly in melanoma cells. This study highlighted the compound's potential as a lead for developing new anticancer agents .
5. Conclusion
This compound is a promising compound with diverse biological activities, particularly in neuropharmacology and oncology. Its mechanisms of action involve interaction with neurotransmitter systems and selective cytotoxicity towards cancer cells, making it a valuable candidate for further research and development in therapeutic applications.
Properties
Molecular Formula |
C9H12N2O3 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3-methoxypyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C9H12N2O3/c1-14-7-3-2-4-11-9(7)6(10)5-8(12)13/h2-4,6H,5,10H2,1H3,(H,12,13)/t6-/m1/s1 |
InChI Key |
BLXLAJVRCVQNJA-ZCFIWIBFSA-N |
Isomeric SMILES |
COC1=C(N=CC=C1)[C@@H](CC(=O)O)N |
Canonical SMILES |
COC1=C(N=CC=C1)C(CC(=O)O)N |
Origin of Product |
United States |
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